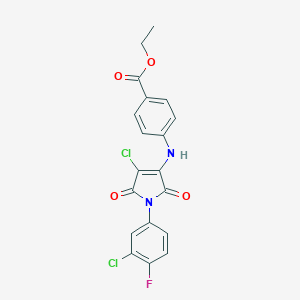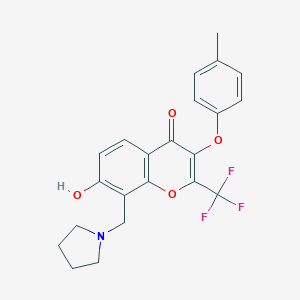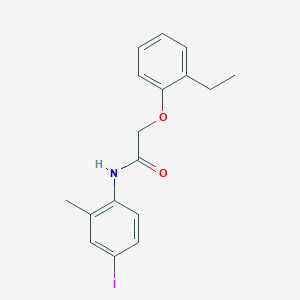![molecular formula C20H17BrN2O3 B285171 Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate](/img/structure/B285171.png)
Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate, also known as ethyl 6-bromo-4-[(3-acetylphenyl)amino]quinoline-3-carboxylate, is a chemical compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate involves the inhibition of various enzymes and pathways involved in disease progression. In cancer, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Furthermore, it has been shown to induce the activation of caspase-3 and -9, leading to the induction of apoptosis in cancer cells. In Alzheimer's disease, it has been reported to inhibit the activity of acetylcholinesterase, leading to the accumulation of acetylcholine in the brain, which is essential for memory and cognitive function. In malaria, it has been shown to inhibit the growth of Plasmodium falciparum by interfering with the heme detoxification pathway, leading to the accumulation of toxic heme in the parasite.
Biochemical and physiological effects:
The biochemical and physiological effects of Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate are dependent on the disease being targeted. In cancer, it has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth and proliferation. Additionally, it has been reported to exhibit antiangiogenic activity, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis. In Alzheimer's disease, it has been shown to improve cognitive function by inhibiting the activity of acetylcholinesterase, leading to the accumulation of acetylcholine in the brain. In malaria, it has been shown to inhibit the growth of Plasmodium falciparum, leading to the inhibition of parasite replication and disease progression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate for lab experiments include its potent therapeutic activity, relatively easy synthesis method, and low toxicity. However, its limitations include its low solubility in water, which can make it challenging to use in certain experiments, and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
The future directions for Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate include further studies to determine its safety and efficacy in humans, as well as its potential use in combination with other drugs for enhanced therapeutic activity. Additionally, further studies are needed to elucidate its mechanism of action and identify additional targets for therapeutic intervention. Finally, the development of more efficient synthesis methods for Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate could lead to its wider use in research and clinical settings.
Méthodes De Synthèse
The synthesis of Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate involves the condensation reaction between 6-bromo-4-chloroquinoline-3-carboxylic acid and 3-acetyl aniline in the presence of triEthyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylateamine and Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate chloroformate. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and malaria. It has been reported to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. Additionally, it has been shown to possess anti-Alzheimer's activity by inhibiting acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. Furthermore, it has been studied as a potential antimalarial agent due to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria.
Propriétés
Formule moléculaire |
C20H17BrN2O3 |
|---|---|
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
ethyl 4-(3-acetylanilino)-6-bromoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H17BrN2O3/c1-3-26-20(25)17-11-22-18-8-7-14(21)10-16(18)19(17)23-15-6-4-5-13(9-15)12(2)24/h4-11H,3H2,1-2H3,(H,22,23) |
Clé InChI |
YZRGKDYATIHIQN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C(=O)C)Br |
SMILES canonique |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285090.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)

![sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285100.png)

![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B285103.png)
![2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-phenylacetamide](/img/structure/B285104.png)
![Ethyl 8-ethyl-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B285106.png)


![5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole](/img/structure/B285116.png)